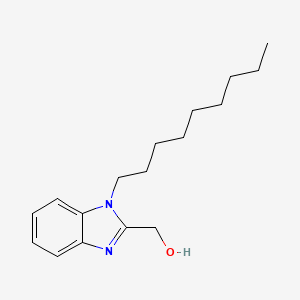

(1-Nonylbenzimidazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

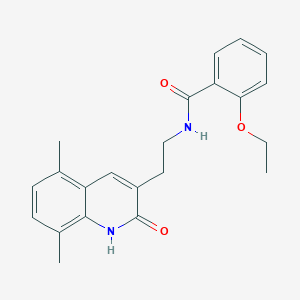

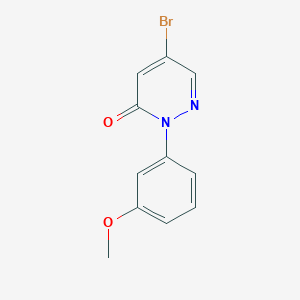

“(1-Nonylbenzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C17H26N2O . It is a derivative of benzimidazole, a heterocyclic compound that is an important motif in therapeutic chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “(1-Nonylbenzimidazol-2-yl)methanol”, can be achieved through a general, inexpensive, and versatile method involving aromatic aldehyde and o-phenylenediamine . Another approach involves the use of supercritical methanol over copper-doped porous metal oxides .Molecular Structure Analysis

The molecular and crystalline structures of benzimidazole derivatives can be solved by X-ray diffraction analysis . The presence of fluorine atoms in the synthesized compounds leads to the emergence of C–F…π interactions affecting crystal packing .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can be synthesized by simply heating 1,2-diaminobenzenes in supercritical methanol over copper-doped porous metal oxides . They can also undergo rearrangements when exposed to nucleophilic rearrangements for the synthesis of various biheterocyclic motifs .Aplicaciones Científicas De Investigación

Catalytic Applications and Synthesis

Benzimidazole derivatives have been utilized as catalysts or intermediates in synthetic organic chemistry. For instance, a study on the RuCl3-catalyzed N-methylation of amines using methanol demonstrates the potential of benzimidazole-related compounds in facilitating N-methylation reactions, highlighting their role in the synthesis of pharmaceuticals through late-stage functionalization (Sarki et al., 2021). Additionally, a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand was shown to be an effective catalyst for the N-methylation of various amines with methanol, underlining the utility of benzimidazole derivatives in catalysis (Liang et al., 2017).

Material Science and Fuel Cell Applications

In material science, particularly in fuel cell technology, polybenzimidazole and polyetherketone have been functionalized to enhance their proton conduction properties. This functionalization aims to improve the efficiency of fuel cells, including hydrogen oxygen (air) or direct methanol fuel cells , by increasing their proton conduction without compromising stability (Jones & Roziere, 2001). Furthermore, polybenzimidazole membranes have been compared in their acid-doped and alkali-doped forms for direct methanol fuel cell applications, showcasing the potential of benzimidazole-based polymers in achieving high power outputs (Li et al., 2015).

Organic Synthesis and Chemical Transformations

Benzimidazole derivatives have facilitated the synthesis of complex molecules and polymers. For example, supercritical methanol has been used as both a solvent and a carbon source in the catalytic conversion of 1,2-diaminobenzenes and 2-nitroanilines to benzimidazoles, illustrating the role of benzimidazole frameworks in organic synthesis and the potential for green chemistry applications (Sun, Bottari, & Barta, 2015).

Direcciones Futuras

Benzimidazole derivatives, such as “(1-Nonylbenzimidazol-2-yl)methanol”, have potential applications in various fields of research from medicine to materials science . They can serve as excellent bench compounds for the synthesis of a systematic series of fluorine-containing derivatives to study structure–property correlations .

Propiedades

IUPAC Name |

(1-nonylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)18-17(19)14-20/h8-9,11-12,20H,2-7,10,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQNKIKCPWMTIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C2=CC=CC=C2N=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Nonylbenzimidazol-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

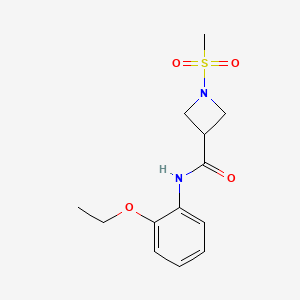

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)

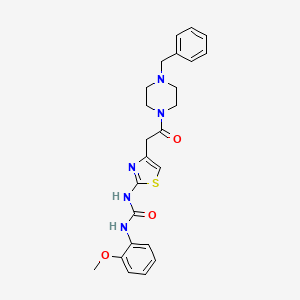

![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)

![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)

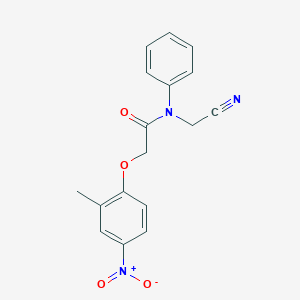

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)